molecular formula C12H14N4O5 B2863887 6-Amino-5-[1-(furan-2-yl)-2-nitroethyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 731003-78-4

6-Amino-5-[1-(furan-2-yl)-2-nitroethyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B2863887
CAS No.: 731003-78-4
M. Wt: 294.267
InChI Key: KKFXXKFDUWNUSV-UHFFFAOYSA-N
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Description

6-Amino-5-[1-(furan-2-yl)-2-nitroethyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic compound that features a pyrimidine ring substituted with amino, nitroethyl, and furan groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-[1-(furan-2-yl)-2-nitroethyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism by which 6-Amino-5-[1-(furan-2-yl)-2-nitroethyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The furan ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

    6-Amino-4-(furan-2-yl)-3-methyl-1,2,4-triazine-5(4H)-one: Similar structure but with a triazine ring instead of a pyrimidine ring.

    5-(Furan-2-yl)-1,3-dimethyl-2,4-dioxopyrimidine: Lacks the nitroethyl group but has a similar pyrimidine-furan structure.

    2-Amino-6-furan-2-yl-4-substituted-nicotinonitriles: Contains a furan ring and an amino group but with a nicotinonitrile core.

Uniqueness

6-Amino-5-[1-(furan-2-yl)-2-nitroethyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to the presence of both nitro and amino groups on the same molecule, which allows for diverse chemical reactivity and potential biological activity. The combination of these functional groups with the furan and pyrimidine rings provides a versatile scaffold for further chemical modifications and applications .

Properties

IUPAC Name

6-amino-5-[1-(furan-2-yl)-2-nitroethyl]-1,3-dimethylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O5/c1-14-10(13)9(11(17)15(2)12(14)18)7(6-16(19)20)8-4-3-5-21-8/h3-5,7H,6,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKFXXKFDUWNUSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)C(C[N+](=O)[O-])C2=CC=CO2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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